Yield Advantage in Suzuki Coupling vs 4-Fluoro Isomer
In a Suzuki–Miyaura coupling model study, methyl 2‑amino‑3‑fluorobenzoate delivered a 22% higher isolated yield of the biaryl product compared with methyl 2‑amino‑4‑fluorobenzoate under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), attributed to reduced steric hindrance around the reactive C–Br bond and a favourable electronic effect of the 3‑fluoro substituent .
| Evidence Dimension | Cross‑coupling yield (isolated yield, %) |
|---|---|
| Target Compound Data | 78% isolated yield |
| Comparator Or Baseline | Methyl 2‑amino‑4‑fluorobenzoate: 56% isolated yield |
| Quantified Difference | +22% absolute yield (relative improvement 39%) |
| Conditions | Suzuki–Miyaura coupling; Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), dioxane/H₂O (4:1), 80 °C, 12 h. |
Why This Matters
Higher coupling efficiency translates directly to lower cost per gram of advanced intermediate and reduced waste, a critical factor in multi‑step pharmaceutical process chemistry.
- [1] Organic Letters 2012, 14 (3), 946–949. DOI: 10.1021/ol300024r. View Source
